molecular formula C11H11NO4 B12339554 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol

3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol

Cat. No.: B12339554
M. Wt: 221.21 g/mol
InChI Key: GZXCCTPYGWDBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol is an organic compound characterized by the presence of a 2,6-dimethoxyphenyl group attached to an oxazol-5-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol typically involves the reaction of 2,6-dimethoxyphenyl derivatives with appropriate reagents to form the oxazol-5-ol ring. One common method involves the use of aryl-lithium derivatives for the preparation of highly substituted diphenylmethanol, which is then converted to the desired oxazol-5-ol compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include laccases for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

Major products formed from these reactions include biphenyl derivatives, reduced oxazol-5-ol compounds, and substituted phenyl derivatives.

Scientific Research Applications

3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. For example, its oxidation by laccases involves the formation of a radical intermediate, which then undergoes further reactions to form the final product . The compound’s effects on biological systems may involve inhibition of specific enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2,6-Dimethoxyphenyl)-1,2-oxazol-5-ol include:

Uniqueness

This compound is unique due to its oxazol-5-ol ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

3-(2,6-dimethoxyphenyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C11H11NO4/c1-14-8-4-3-5-9(15-2)11(8)7-6-10(13)16-12-7/h3-6,12H,1-2H3

InChI Key

GZXCCTPYGWDBDG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=O)ON2

Origin of Product

United States

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